methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and an amide linkage to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE typically involves a multi-step process. One common method starts with the nitration of 1-methylpyrazole to form 1-methyl-4-nitro-1H-pyrazole. This intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage, followed by esterification with methanol to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(1-Methyl-4-amino-1H-pyrazole-5-amido)benzoate.
Substitution: Various substituted benzoates.
Hydrolysis: 4-(1-Methyl-4-nitro-1H-pyrazole-5-amido)benzoic acid and methanol.
Scientific Research Applications
METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide linkage and ester group also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzoate ester and amide linkage.
4-Nitrobenzoic acid: Contains the nitro group and benzoate structure but lacks the pyrazole ring.
Methyl 4-aminobenzoate: Contains the benzoate ester but has an amino group instead of the nitro-pyrazole moiety.
Uniqueness
METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE is unique due to its combination of a nitro-substituted pyrazole ring, an amide linkage, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
Molecular Formula |
C13H12N4O5 |
---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
methyl 4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H12N4O5/c1-16-11(10(7-14-16)17(20)21)12(18)15-9-5-3-8(4-6-9)13(19)22-2/h3-7H,1-2H3,(H,15,18) |
InChI Key |
NXABTSZNHJFTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.